molecular formula C12H12ClNO3S B2935818 2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride CAS No. 1043503-45-2

2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride

Cat. No.: B2935818
CAS No.: 1043503-45-2
M. Wt: 285.74
InChI Key: BFYXLPIXUYUVEP-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride is a thiazole-derived compound characterized by a 1,3-thiazole core substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an acetic acid moiety. The chloride counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S.ClH/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYXLPIXUYUVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride is a compound of interest due to its potential biological activities, particularly its antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxyphenyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

Chemical Formula C12H12ClN1O2S\text{Chemical Formula C}_{12}\text{H}_{12}\text{ClN}_1\text{O}_2\text{S}

Antimicrobial Activity

Antibacterial Properties:
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.23 to 0.70 mg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Methicillin-resistant S. aureus0.230.47
E. coli0.700.94
Pseudomonas aeruginosa0.470.94

Antifungal Properties:
The compound also shows promising antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL against common fungal pathogens such as Candida albicans and Aspergillus species .

Fungal StrainMIC (mg/mL)MFC (mg/mL)
C. albicans0.060.11
Aspergillus niger0.110.23

The antimicrobial efficacy of thiazole derivatives is attributed to their ability to inhibit key enzymes in bacterial and fungal metabolism. For instance, docking studies suggest that the compound may inhibit the MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis . Additionally, inhibition of lanosterol demethylase has been proposed as a mechanism for antifungal activity .

Case Studies

In one study, the compound was tested alongside other thiazole derivatives for its antimicrobial activity using a microbroth dilution method . The results indicated that the presence of the methoxy group significantly enhanced antibacterial potency compared to other substitutions.

Another investigation focused on the structure-activity relationship (SAR) of various thiazole derivatives, revealing that modifications in the phenyl substituent can lead to variations in biological activity . The introduction of electron-donating groups like methoxy was found to improve efficacy against both bacterial and fungal strains.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

  • Target Compound :

    • Substituents : 2-methoxyphenyl (position 2), acetic acid (position 4), chloride counterion.
    • Key Features : The methoxy group enhances lipophilicity, while the acetic acid moiety allows for salt formation.
  • Analog 1: [2-(2-Thienyl)-1,3-thiazol-4-yl]acetic acid () Substituents: Thiophene (position 2), acetic acid (position 4).
  • Analog 2: 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid () Substituents: Methyl groups (positions 2 and 5), acetic acid (position 4).
  • Analog 3 : 2-[2-(Benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid ()

    • Substituents : Benzenesulfonamide (position 2), acetic acid (position 4).
    • Key Differences : The sulfonamide group introduces hydrogen-bonding capacity, which may enhance target specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) LogP Key Functional Groups
2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride C₁₂H₁₀ClNO₃S 283.73 High (polar solvents) 2.1 Methoxy, acetic acid, chloride
[2-(2-Thienyl)-1,3-thiazol-4-yl]acetic acid () C₉H₇NO₂S₂ 225.29 Moderate 1.8 Thiophene, acetic acid
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid () C₇H₉NO₂S 171.22 Low 1.5 Methyl, acetic acid
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide () C₁₂H₁₀ClN₂O₂S 282.75 Moderate 2.4 Chloroacetamide, methoxyphenyl

Notes:

  • The chloride counterion in the target compound improves aqueous solubility compared to neutral analogs like 2-(2,5-dimethyl-thiazol-4-yl)acetic acid .
  • Thiophene-containing analogs exhibit lower LogP values due to reduced aromatic bulk .

Key Research Findings

Structure-Activity Relationship (SAR): Methoxy and chloro groups at the thiazole 2-position correlate with improved solubility and target engagement in enzyme inhibition assays . Acetic acid moieties enhance bioavailability through salt formation, as seen in methyl ester derivatives (e.g., : Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride) .

Thermodynamic Stability :

  • Chloride salts of thiazole-acetic acid derivatives exhibit higher melting points (>200°C) compared to neutral analogs, as observed in related compounds () .

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